molecular formula C9H10N2OS2 B2769244 3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 926261-32-7

3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2769244
CAS No.: 926261-32-7
M. Wt: 226.31
InChI Key: YYEVWPXQNRATJM-UHFFFAOYSA-N
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Description

3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C9H10N2OS2 and a molecular weight of 226.32 g/mol . This compound is characterized by its unique thieno[2,3-d]pyrimidin-4-one core structure, which is substituted with ethyl, methyl, and sulfanyl groups.

Preparation Methods

The synthesis of 3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves several steps. One common synthetic route includes the cyclization of appropriate thioamide and β-ketoester precursors under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired thieno[2,3-d]pyrimidin-4-one core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .

Chemical Reactions Analysis

3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

3-ethyl-5-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .

Properties

IUPAC Name

3-ethyl-5-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-3-11-8(12)6-5(2)4-14-7(6)10-9(11)13/h4H,3H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEVWPXQNRATJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(NC1=S)SC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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